molecular formula C7H13NO3 B12611584 Methoxyacetic acid, morpholide

Methoxyacetic acid, morpholide

Cat. No.: B12611584
M. Wt: 159.18 g/mol
InChI Key: GGMGHASWIYSLRL-UHFFFAOYSA-N
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Description

Methoxyacetic acid, morpholide is a chemical compound with the molecular formula C7H13NO3. It is a derivative of methoxyacetic acid, where the carboxylic acid group is replaced by a morpholide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Methoxyacetic acid, morpholide can be synthesized through several methods. One common method involves the reaction of methoxyacetic acid with morpholine in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial production methods often involve the use of catalysts to enhance the reaction efficiency. For example, the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts can produce methoxyacetic acid, which can then be reacted with morpholine to form this compound .

Chemical Reactions Analysis

Methoxyacetic acid, morpholide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methoxyacetic acid, morpholide has several scientific research applications:

Mechanism of Action

The mechanism of action of methoxyacetic acid, morpholide involves its interaction with molecular targets such as androgen receptors. It can modulate the expression of androgen-responsive genes, affecting processes like apoptosis, ion transport, and cell adhesion. This compound can enhance or antagonize androgenic responses, highlighting its complex role in cellular signaling pathways .

Comparison with Similar Compounds

Methoxyacetic acid, morpholide can be compared with similar compounds such as:

    Methoxyacetic acid: A simpler derivative with a carboxylic acid group instead of a morpholide group.

    Glycolic acid: Another carboxylic acid derivative with similar properties but different reactivity.

    Ethylene glycol monomethyl ether: A precursor in the synthesis of this compound.

This compound is unique due to its morpholide group, which imparts distinct chemical and biological properties compared to its simpler counterparts .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-methoxy-1-morpholin-4-ylethanone

InChI

InChI=1S/C7H13NO3/c1-10-6-7(9)8-2-4-11-5-3-8/h2-6H2,1H3

InChI Key

GGMGHASWIYSLRL-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCOCC1

Origin of Product

United States

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